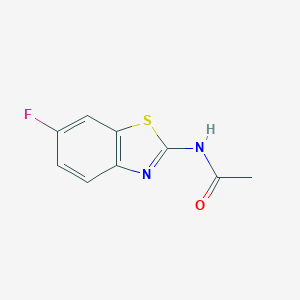

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives has been explored through various methodologies. A common approach involves C-C coupling reactions facilitated by Pd(0) catalysts, using aryl boronic pinacol ester/acids to create a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides with potential biological activities . Other synthetic routes include chloroacetylation of amino benzothiazoles followed by reaction with substituted piperazines in the presence of a base , and the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds . These methods yield compounds with varying substituents on the benzothiazole ring, which can significantly influence their biological activity and physical properties.

Molecular Structure Analysis

The molecular structure of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives is characterized by the presence of the benzothiazole ring and the acetamide moiety. The planarity of the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide structure and the relative positions of substituents are crucial for the formation of hydrogen bonds and other non-covalent interactions . These structural features are essential for the biological activity of the compounds, as they determine the ability of the molecules to interact with biological targets such as enzymes and receptors.

Chemical Reactions Analysis

The chemical reactivity of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives is influenced by the presence of functional groups that can participate in hydrogen bonding and other interactions. For instance, the amide hydrogen of N-(benzo[d]thiazol-2-yl) acetamide crystals can form hydrogen bonds with water molecules, leading to the formation of three-dimensional assemblies . These interactions are not only important for the crystalline structure but also for the interaction of these compounds with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives, such as their photophysical properties, are closely related to their molecular structure. The presence of hydrogen bonds can affect the crystal packing and, consequently, the photophysical behavior of the compounds . The acidity constants (pKa values) of these derivatives have been determined, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, which can affect their solubility and biological activity .

Biological Activities and Case Studies

Several studies have evaluated the biological activities of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives. These compounds have been found to exhibit a range of activities, including antioxidant, antibacterial, urease inhibition , anti-HIV , anti-inflammatory , and antitumor effects . For example, certain derivatives have shown potent antiproliferative activity against cancer cell lines and the ability to induce apoptosis and cell cycle arrest . The antimicrobial activity of these compounds has also been investigated, with some showing potent effects against bacterial and fungal species . Molecular docking studies have been used to elucidate the interactions between these compounds and biological targets, such as the urease enzyme and COX-2 protein, providing insights into their mechanisms of action .

将来の方向性

特性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYMHLPIWBXKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)

![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)

![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)